(R)-a-Amino-cyclopropaneacetic acid tert-butyl ester
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Overview
Description
®-a-Amino-cyclopropaneacetic acid tert-butyl ester is a chiral compound that features a cyclopropane ring, an amino group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester typically involves the esterification of ®-a-Amino-cyclopropaneacetic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including ®-a-Amino-cyclopropaneacetic acid tert-butyl ester, often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. Recent improvements in safety and efficiency have made this method more attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-a-Amino-cyclopropaneacetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and lithium diisopropylamide (LDA).
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction and reagents used .
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amino acid derivatives, and deprotected amino acids .
Scientific Research Applications
®-a-Amino-cyclopropaneacetic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing the activity of these targets . The tert-butyl ester group can be selectively cleaved under mild conditions, releasing the active amino acid derivative .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl Nα-Protected Amino Acid Esters
- tert-Butyl Benzoate Esters
Uniqueness
®-a-Amino-cyclopropaneacetic acid tert-butyl ester is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other tert-butyl esters and makes it a valuable compound in synthetic organic chemistry and medicinal research .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQSNWLGMSEOQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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